1-Boc-4-溴-1H-吲哚-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Boc-4-bromo-1H-indol-5-amine” is a compound that belongs to the class of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Molecular Structure Analysis

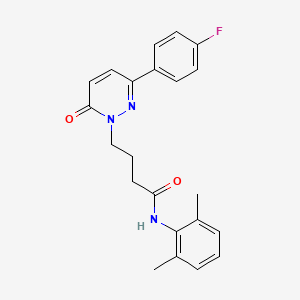

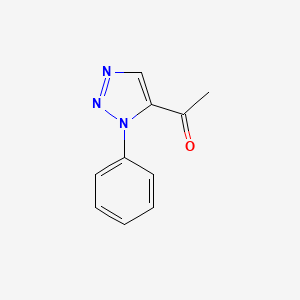

The molecular structure of “1-Boc-4-bromo-1H-indol-5-amine” consists of a bromine atom attached to the 4th position of an indole ring, with an amine group at the 5th position and a Boc (tert-butoxycarbonyl) group attached to the nitrogen of the indole .Chemical Reactions Analysis

While specific chemical reactions involving “1-Boc-4-bromo-1H-indol-5-amine” are not detailed in the available resources, indole derivatives are known to participate in various chemical reactions .科学研究应用

化学化合物的合成和修饰

1-Boc-4-溴-1H-吲哚-5-胺在各种合成工艺中得到应用。例如,它参与了吲哚-3-乙酸乙酯和相关杂合类似物的制备,包括噻吩并吡咯和硒并吡咯,该工艺以 N-BOC 保护的邻碘芳基胺开始,包括烯丙基化和钯催化的成环 (Wensbo、Annby 和 Gronowitz,1995 年)。此外,该化合物还用于合成水溶性 BODIPY 衍生物,说明了其在形成功能化生物相关分子的多功能性 (Li、Han、Nguyen 和 Burgess,2008 年)。

催化和保护基团应用

1-Boc-4-溴-1H-吲哚-5-胺在催化和作为保护基团方面发挥着重要作用。它已被用于布朗斯特酸性离子液体催化的各种胺的有效和化学选择性 N-Boc 保护中,该工艺受益于其温和且无溶剂的性质 (Sunitha、Kanjilal、Reddy 和 Prasad,2008 年)。此外,它还参与了 1'-H-螺-(吲哚啉-3,4'-哌啶) 及其衍生物的合成,展示了其在合成 GPCR 靶标化合物的效用 (Xie、Huang、Fang 和 Zhu,2004 年)。

高级有机合成技术

高级有机合成技术也采用 1-Boc-4-溴-1H-吲哚-5-胺。例如,它已用于室温钯催化的芳基溴化物和氯化物的胺化,展示了其在有效形成芳香族 C-N 键中的作用 (Hartwig、Kawatsura、Hauck、Shaughnessy 和 Alcazar-Roman,1999 年)。此外,它已应用于二氧化硅催化的 N-Boc 选择性脱保护,展示了一种简单方便的有机合成脱保护方法 (Min,2007 年)。

未来方向

Indole derivatives, including “1-Boc-4-bromo-1H-indol-5-amine”, have potential for further exploration in drug discovery due to their diverse pharmacological activities . They could serve as potential anti-tubercular agents , and their structural similarity to endogenous neurotransmitters endows them with neurological activity and affinity toward serotonin receptors .

作用机制

Target of Action

Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are often used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cell function . For instance, some indole derivatives have been found to inhibit the growth of cancer cells .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways, often resulting in significant downstream effects .

Result of Action

Indole derivatives are known to have various biologically vital properties, including anti-inflammatory, antiviral, and anticancer activities .

生化分析

Biochemical Properties

The biochemical properties of 1-Boc-4-bromo-1H-indol-5-amine are largely derived from its indole nucleus. Indole derivatives, including 1-Boc-4-bromo-1H-indol-5-amine, have been found to bind with high affinity to multiple receptors, making them useful in the development of new derivatives

Cellular Effects

Indole derivatives, including 1-Boc-4-bromo-1H-indol-5-amine, have been shown to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Boc-4-bromo-1H-indol-5-amine could have a broad impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

tert-butyl 5-amino-4-bromoindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(15)11(8)14/h4-7H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHIMHVDJVMFOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Cyclohexyloxy)phenyl]amine hydrochloride](/img/structure/B2867436.png)

![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbenzenesulfonamide](/img/structure/B2867439.png)

![Tert-butyl (2S)-2-[(3-formyl-1H-indole-6-carbonyl)amino]-3-phenylpropanoate](/img/structure/B2867440.png)

![methyl 2-(2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2867445.png)

![5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2867447.png)

![4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2867449.png)

![1-(3-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2867450.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2867451.png)

![4-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2867453.png)

![6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2867455.png)